molecular formula C11H13N B8761835 Benzenamine, N-ethyl-N-2-propynyl- CAS No. 18158-72-0

Benzenamine, N-ethyl-N-2-propynyl-

Cat. No.: B8761835
CAS No.: 18158-72-0
M. Wt: 159.23 g/mol
InChI Key: RCBNAOAYBZFSEC-UHFFFAOYSA-N
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Description

Benzenamine, N-ethyl-N-2-propynyl- (IUPAC name: N-ethyl-N-prop-2-yn-1-ylbenzenamine) is a substituted aniline derivative featuring an ethyl group and a propynyl (2-propynyl) group attached to the nitrogen atom. The propynyl group introduces a terminal alkyne moiety, which is highly reactive in click chemistry and cycloaddition reactions, distinguishing it from alkyl or aryl-substituted amines .

Properties

CAS No.

18158-72-0

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-ethyl-N-prop-2-ynylaniline

InChI

InChI=1S/C11H13N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h1,5-9H,4,10H2,2H3

InChI Key

RCBNAOAYBZFSEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N-Benzyl-2-phenyl-N-(2-phenylethyl)-1-propanamine ()
  • Molecular Formula : C₂₄H₂₇N
  • Key Features : Bulky aromatic substituents (benzyl, phenylethyl) increase steric hindrance and reduce solubility in polar solvents compared to the smaller ethyl and propynyl groups in the target compound.
  • Reactivity : Aromatic substituents favor π-π stacking interactions, whereas the propynyl group in N-ethyl-N-2-propynyl-benzenamine enables alkyne-specific reactions like Huisgen cycloaddition .
b. N-Allylaniline ()
  • Molecular Formula : C₉H₁₁N
  • Key Features : The allyl group (CH₂CH=CH₂) provides a conjugated double bond, contrasting with the propynyl group’s triple bond (C≡CH).
  • Reactivity: Allyl amines undergo electrophilic addition, while terminal alkynes participate in Sonogashira coupling or azide-alkyne cycloaddition .
c. Benzenamine, 4-ethoxy-2-methyl-N-(2-methylphenyl)-N-phenyl ()
  • Molecular Formula: C₂₂H₂₃NO
  • Key Features : Ethoxy and methyl groups enhance lipophilicity, while the propynyl group in the target compound introduces polarity due to the sp-hybridized carbon.
  • Applications : Ethoxy-substituted amines are common in agrochemicals, whereas propynyl-substituted amines are used as intermediates in pharmaceutical synthesis .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Reactivity Highlights
N-Ethyl-N-2-propynyl-benzenamine ~161.22 (estimated) Ethyl, Propynyl Alkyne reactivity, moderate solubility
N-Benzyl-N-methyl-2-pyridinamine 198.27 () Benzyl, Methyl, Pyridine Aromatic stacking, basic nitrogen
N,4-Dimethyl-N-(1-methylethyl)aniline 177.27 () Isopropyl, Methyl Steric hindrance, low polarity
  • Solubility: Propynyl-substituted amines are generally less water-soluble than ethyl or methyl analogs due to the non-polar alkyne group but more soluble than highly aromatic derivatives .
  • Boiling Points : Terminal alkynes (e.g., propynyl) have lower boiling points compared to bulkier substituents like benzyl or phenylethyl .

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